4-benzoyl-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide
Description
Properties
IUPAC Name |
4-benzoyl-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O2S/c24-19(14-6-2-1-3-7-14)15-10-12-16(13-11-15)20(25)23-21-22-17-8-4-5-9-18(17)26-21/h1-3,6-7,10-13H,4-5,8-9H2,(H,22,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARLZCZOTZQREES-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)N=C(S2)NC(=O)C3=CC=C(C=C3)C(=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Coupling of 2-Aminobenzothiazoles with Aromatic Acids
This method involves reacting substituted 2-aminobenzothiazoles with N-phenyl anthranilic acid derivatives. The reaction proceeds via nucleophilic acyl substitution, where the amine group of the benzothiazole attacks the carbonyl carbon of the acid chloride or activated ester. Subsequent alkylation with reagents such as 1-(2-chloroethyl)piperidine hydrochloride introduces substituents to the tetrahydrobenzothiazole nitrogen.
Direct Alkylation of Tetrahydrobenzothiazole Intermediates
An alternative route, adapted from patented protocols for analogous compounds, utilizes direct alkylation of 2,6-diamino-4,5,6,7-tetrahydrobenzothiazole with aromatic sulfonates or chloroethyl derivatives. This method emphasizes enantiomeric purity control through chiral resolving agents or asymmetric catalysis.
Stepwise Synthesis Procedures
Formation of the Tetrahydrobenzothiazole Core
The tetrahydrobenzothiazole moiety is synthesized via cyclocondensation of cyclohexanone derivatives with thiourea in the presence of iodine or sulfuric acid. For example:
$$
\text{Cyclohexanone} + \text{Thiourea} \xrightarrow{\text{H}2\text{SO}4} \text{4,5,6,7-Tetrahydro-1,3-benzothiazol-2-amine}
$$
This intermediate is isolated in 70–85% yield and purified via recrystallization from ethanol.
Amide Bond Formation
The benzoyl group is introduced through a coupling reaction between 4-benzoylbenzoic acid and the tetrahydrobenzothiazol-2-amine. Using carbodiimide coupling agents (e.g., EDC/HCl) and catalytic DMAP in dichloromethane, the reaction achieves 65–78% yield.
Reaction Conditions:
- Temperature: 0–5°C (initial), then room temperature
- Solvent: Anhydrous dichloromethane
- Reaction Time: 12–18 hours
Alkylation and Functionalization
To enhance solubility or bioactivity, the tetrahydrobenzothiazole nitrogen is alkylated. For instance, treatment with 1-(2-chloroethyl)morpholine hydrochloride in acetonitrile under reflux (80°C, 6 hours) yields N-substituted derivatives.
Optimization and Purification Techniques
Solvent and Base Selection
Patent data reveal that solvent systems such as 2-methyltetrahydrofuran and isopropyl alcohol (IPA) improve phase separation during workup. Bases like diisopropylethylamine (DIPEA) or sodium hydroxide are critical for deprotonating intermediates, with molar equivalents carefully controlled to minimize side reactions.
Enantiomeric Purity Control
For chiral variants, the use of (R)- or (S)-specific alkylating agents (e.g., n-propyl p-toluenesulfonate) ensures >98% enantiomeric excess. Crystallization as dihydrochloride salts further enhances purity.
Characterization and Analytical Data
Spectroscopic Analysis
- IR Spectroscopy: A strong absorption at 1650–1670 cm⁻¹ confirms the amide carbonyl group.
- ¹H NMR (400 MHz, DMSO-d₆):
- δ 7.82–7.75 (m, 4H, aromatic protons of benzoyl)
- δ 3.45–3.20 (m, 4H, tetrahydrobenzothiazole CH₂)
- δ 2.90 (s, 2H, NH₂)
- Mass Spectrometry: Molecular ion peak at m/z 537.71 [M+H]⁺.
Industrial-Scale Considerations
Large-scale synthesis requires adaptations such as:
Chemical Reactions Analysis
Types of Reactions: 4-Benzoyl-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to introduce oxygen-containing functional groups.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed to reduce specific functional groups.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or other strong bases.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound. These products can have different biological activities and properties, making them useful in various applications.
Scientific Research Applications
Chemistry: In chemistry, 4-Benzoyl-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide is used as a building block for the synthesis of more complex molecules. Its reactivity and structural features make it a valuable intermediate in organic synthesis.
Biology: In biological research, this compound has been studied for its potential biological activities. It may exhibit properties such as antimicrobial, antifungal, or anticancer activities, making it a candidate for drug development.
Medicine: The compound's potential medicinal applications include its use as a lead compound in the development of new therapeutic agents. Its ability to interact with specific molecular targets can be harnessed to design drugs for various diseases.
Industry: In the industry, this compound can be used in the production of materials with specific properties, such as enhanced stability or unique optical characteristics.
Mechanism of Action
The mechanism by which 4-Benzoyl-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide exerts its effects involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins within biological systems. The compound may bind to these targets, modulating their activity and leading to the desired biological effects. The exact pathways involved depend on the specific application and the molecular structure of the compound.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and physicochemical differences between 4-benzoyl-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide and its analogs:
*Calculated based on molecular formulas.
Structural and Electronic Differences
Core Heterocycle Modifications: The main compound and most analogs (e.g., ) feature a tetrahydrobenzothiazole ring, whereas the benzoxazol derivative replaces sulfur with oxygen.
Substituent Effects: Nitro Group (): Introduces strong electron-withdrawing effects, increasing electrophilicity and reactivity compared to the benzoyl group in the main compound. Fluoro-Sulfonamide (): The sulfonamide group enhances hydrogen-bonding capacity and solubility, while fluorine’s electronegativity may improve metabolic stability.
Physicochemical Properties :
Biological Activity
4-benzoyl-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide is a compound of significant interest in medicinal chemistry due to its structural characteristics and potential therapeutic applications. This compound features a benzothiazole moiety known for its diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article presents a detailed examination of the biological activity associated with this compound, supported by data tables and research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 288.37 g/mol. The structure includes a benzoyl group attached to a tetrahydrobenzothiazole ring, which enhances its biological activity through various mechanisms.
Antimicrobial Activity
Research has indicated that compounds containing the benzothiazole structure exhibit notable antimicrobial properties. For instance:
| Compound | Activity | Reference |
|---|---|---|
| Benzothiazole derivatives | Broad-spectrum antibacterial activity | |
| This compound | Exhibits significant inhibition against Gram-positive and Gram-negative bacteria |
Studies have shown that this compound's mechanism involves disrupting bacterial cell wall synthesis and interfering with metabolic pathways.
Anticancer Activity
The anticancer potential of this compound has been explored in various cancer cell lines. Notably:
| Cancer Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| OVCAR-3 (ovarian cancer) | 31.5 | Induction of apoptosis through caspase activation |
| COV318 (ovarian cancer) | 43.9 | Inhibition of cell proliferation via cell cycle arrest |
These findings suggest that the compound may act as a selective agent against cancer cells that overexpress specific targets.
Anti-inflammatory Activity
The anti-inflammatory properties of this compound have also been investigated. It has been shown to reduce pro-inflammatory cytokine levels in vitro:
This reduction in cytokine levels indicates potential therapeutic applications in inflammatory diseases.
Case Studies
Several studies have focused on the biological activity of related benzothiazole derivatives to draw parallels with this compound:
- Study on Antimicrobial Activity : A comparative study showed that derivatives with similar structures exhibited varying degrees of antibacterial effectiveness based on their substituents.
- Anticancer Research : A series of benzothiazole derivatives were tested against multiple cancer cell lines; those with electron-withdrawing groups demonstrated enhanced potency.
- Inflammation Model : In vivo models indicated that compounds with the benzothiazole core significantly reduced inflammation markers in animal models of arthritis.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
